molecular formula C15H22N2O5S B1591680 2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid CAS No. 1245644-35-2

2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid

Cat. No.: B1591680
CAS No.: 1245644-35-2
M. Wt: 342.4 g/mol
InChI Key: UEQCATIDIDTXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a benzoic acid core substituted with an ethoxy group at position 2 and a 4-ethylpiperazinyl sulfonyl group at position 3. Its IUPAC name is 2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]benzoic acid (CAS: 1245644-35-2) .

Role in Pharmaceuticals:
This compound is a critical intermediate in synthesizing vardenafil, a phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction. Its structure contributes to the pharmacophore required for PDE5 binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine CAS Number Molecular Weight Key Applications/References
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid Ethyl 1245644-35-2 328.38* Vardenafil intermediate
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid Methyl 194602-23-8 328.38 Sildenafil impurity
2-Ethoxy-5-(morpholinosulfonyl)benzoic acid Morpholine (oxygen-containing) N/A 342.37† Research intermediate

*Molecular weight inferred from structurally similar compounds; †Calculated based on molecular formula.

Key Observations :

  • Ethyl vs.
  • Morpholine Replacement : Replacing piperazine with morpholine introduces an oxygen atom, altering hydrogen-bonding capacity and electronic properties, which may reduce PDE5 affinity .

Pharmacologically Active Derivatives

Compound Name Core Structure Modifications CAS Number Application References
Vardenafil Imidazo-triazinone moiety attached 224785-90-4 PDE5 inhibitor (ED treatment)
Sildenafil Impurity A Pyrazole-carboxamide linkage 194602-23-8 Sildenafil synthesis intermediate
5-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo-pyrimidinone extension 642928-07-2 High-potency PDE5 inhibitor

Functional Insights :

  • The benzoic acid derivatives serve as precursors for larger pharmacophores. For example, vardenafil’s imidazo-triazinone group enhances PDE5 binding affinity compared to the simpler sulfonamide backbone .
  • The pyrazolo-pyrimidinone derivative (CAS: 642928-07-2) demonstrates the importance of extending the core structure for improved potency .

Solubility and Salt Forms :

  • The hydrochloride salt of the target compound (CAS: 1998216-49-1) improves aqueous solubility, a critical factor for bioavailability in drug formulations .
  • The free acid form (CAS: 1245644-35-2) is less soluble but is preferred in synthetic intermediates for ease of purification .

Properties

IUPAC Name

2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-16-7-9-17(10-8-16)23(20,21)12-5-6-14(22-4-2)13(11-12)15(18)19/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCATIDIDTXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591626
Record name 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-35-2
Record name 2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid
2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.